molecular formula C8H7Br2Cl B13138895 5-Bromo-2-(bromomethyl)-1-chloro-3-methylbenzene

5-Bromo-2-(bromomethyl)-1-chloro-3-methylbenzene

Cat. No.: B13138895
M. Wt: 298.40 g/mol
InChI Key: HHOBRDPYWYAGLB-UHFFFAOYSA-N
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Description

5-Bromo-2-(bromomethyl)-1-chloro-3-methylbenzene: is an organic compound with the molecular formula C8H7Br2Cl It is a derivative of benzene, where the benzene ring is substituted with bromine, bromomethyl, chlorine, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(bromomethyl)-1-chloro-3-methylbenzene typically involves the bromination of 2-(bromomethyl)-1-chloro-3-methylbenzene. The process can be carried out using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to control the reaction rate and prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The process involves the use of automated reactors and precise control of temperature, pressure, and reactant flow rates.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Bromo-2-(bromomethyl)-1-chloro-3-methylbenzene can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include various substituted benzene derivatives.

    Oxidation Products: Benzoic acid derivatives.

    Reduction Products: Methyl-substituted benzene derivatives.

Scientific Research Applications

Chemistry: 5-Bromo-2-(bromomethyl)-1-chloro-3-methylbenzene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of biologically active molecules. It can be used in the development of new drugs with antimicrobial, anticancer, or anti-inflammatory properties.

Industry: The compound is utilized in the production of specialty chemicals and materials. It is also used in the synthesis of polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(bromomethyl)-1-chloro-3-methylbenzene depends on its application. In organic synthesis, it acts as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The bromine and chlorine atoms on the benzene ring make it highly reactive towards nucleophiles, facilitating various chemical transformations.

Comparison with Similar Compounds

    5-Bromo-2-chlorotoluene: Similar structure but lacks the bromomethyl group.

    2-Bromo-5-chloromethylbenzene: Similar structure but with different substitution pattern.

    1-Bromo-2-chloro-4-methylbenzene: Similar structure but with different positions of substituents.

Uniqueness: 5-Bromo-2-(bromomethyl)-1-chloro-3-methylbenzene is unique due to the presence of both bromine and chlorine atoms along with a bromomethyl group on the benzene ring. This combination of substituents provides distinct reactivity and makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C8H7Br2Cl

Molecular Weight

298.40 g/mol

IUPAC Name

5-bromo-2-(bromomethyl)-1-chloro-3-methylbenzene

InChI

InChI=1S/C8H7Br2Cl/c1-5-2-6(10)3-8(11)7(5)4-9/h2-3H,4H2,1H3

InChI Key

HHOBRDPYWYAGLB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1CBr)Cl)Br

Origin of Product

United States

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